molecular formula C13H21NO4 B567778 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid CAS No. 1366053-52-2

8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid

Cat. No.: B567778
CAS No.: 1366053-52-2
M. Wt: 255.314
InChI Key: FBRWVUWBHWKVEH-UHFFFAOYSA-N
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Description

8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid is a bicyclic organic compound featuring a tert-butoxycarbonyl (Boc) protective group on the nitrogen atom of the azabicyclo[3.2.1]octane framework. Its molecular formula is C₁₃H₂₁NO₄, with a molecular weight of 255.31 g/mol and CAS number 1178881-84-9 . The Boc group enhances the compound’s stability during synthetic processes, making it a critical intermediate in medicinal chemistry for synthesizing tropane alkaloid derivatives, such as cocaine analogues and serotonin transporter ligands .

The compound’s bicyclic structure imparts rigidity, influencing binding affinity to biological targets like neurotransmitter transporters. Its stereochemistry (endo configuration at the 2-carboxylic acid position) further modulates interactions with enzymes and receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the enantioselective synthesis via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . This approach allows for the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The Boc protecting group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like trifluoroacetic acid for Boc deprotection.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Pharmaceutical Development

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially those targeting analgesic and anti-inflammatory pathways. Notably, its derivatives have been investigated for their potential as monoamine reuptake inhibitors, which are vital for treating mood disorders such as depression and anxiety.

Key Findings:

  • Monoamine Reuptake Inhibition: Research indicates that 8-azabicyclo[3.2.1]octane derivatives effectively inhibit the reuptake of neurotransmitters like serotonin and dopamine, making them promising candidates for antidepressant therapies .
  • Reduced Side Effects: Compared to older antidepressants (e.g., tricyclics), these compounds exhibit a better side effect profile, enhancing patient compliance .

Neuroscience Research

In neuroscience, 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid is utilized to study neurotransmitter systems. Its structural similarity to natural alkaloids allows researchers to explore its effects on cognitive functions and potential therapeutic applications for neurological disorders.

Research Insights:

  • Cognitive Function Studies: The compound aids in understanding the mechanisms underlying cognitive processes and has been linked to potential treatments for disorders like ADHD and obsessive-compulsive disorder .
  • Therapeutic Applications: Investigations into its use for pain management and anxiety disorders further underscore its versatility in therapeutic contexts .

Organic Synthesis

As a versatile building block in organic chemistry, this compound facilitates the efficient creation of complex molecular structures essential for drug discovery.

Synthesis Techniques:

  • Enantioselective Construction: Recent methodologies focus on constructing the bicyclic scaffold in a stereoselective manner, which is crucial for synthesizing bioactive compounds .
  • Building Block Utility: This compound's ability to serve as a precursor in synthesizing other complex molecules highlights its importance in organic synthesis .

Material Science

In material science, this compound contributes to developing novel materials with tailored properties.

Applications:

  • Polymer Development: Its derivatives are explored for creating polymers with unique characteristics suitable for specific industrial applications .

Data Table: Applications Overview

Application AreaSpecific UsesKey Benefits
PharmaceuticalIntermediate for analgesics and anti-inflammatoriesEnhanced efficacy, reduced side effects
NeuroscienceNeurotransmitter system studiesPotential treatments for mood disorders
Organic SynthesisBuilding block for complex molecular structuresFacilitates drug discovery
Material ScienceDevelopment of tailored polymersUnique properties for industrial applications

Case Studies

  • Antidepressant Development : A study demonstrated that derivatives of 8-Boc-8-azabicyclo[3.2.1]octane showed significant monoamine reuptake inhibition, leading to improved therapeutic outcomes in animal models of depression .
  • Cognitive Function Research : Research utilizing this compound highlighted its effects on cognitive performance in rodent models, suggesting potential applications in treating ADHD .
  • Polymer Research : Investigations into the use of 8-Boc derivatives in polymer chemistry revealed their capacity to create materials with enhanced mechanical properties suitable for biomedical applications .

Mechanism of Action

The mechanism of action of 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid is not well-documented. its effects are likely related to its structural features, which allow it to interact with specific molecular targets and pathways. The presence of the Boc protecting group can influence its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural and Functional Analogues

The azabicyclo[3.2.1]octane core is shared among several pharmacologically active compounds. Key comparisons include:

Table 1: Comparative Analysis of Azabicyclo[3.2.1]octane Derivatives

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid Boc at N8; carboxylic acid at C2 C₁₃H₂₁NO₄ 255.31 Synthetic intermediate; amine protection
Cocaine (hydrochloride) Methyl ester at C2; benzoyloxy at C3 C₁₇H₂₂ClNO₄ 339.8 Psychoactive; inhibits dopamine reuptake
Benzoylecgonine Carboxylic acid at C2; benzoyloxy at C3 C₁₆H₁₉NO₄ 289.33 Cocaine metabolite; inactive
Cocaethylene Ethyl ester at C2; benzoyloxy at C3 C₁₈H₂₃NO₄ 317.38 Cocaine-ethanol transesterification product; neurotoxic
3-Biaryl-8-oxabicyclo[3.2.1]octane-2-carboxylate Oxygen at N8; biaryl at C3 Varies ~300–350 SAR studies for CNS activity
Ecgonine hydrochloride Hydroxy at C3; carboxylic acid at C2 C₉H₁₆ClNO₃ 221.68 Cocaine hydrolysis product; chiral scaffold

Key Differences and Implications

Functional Group Variations: Boc Group vs. Methyl/Ethyl Esters: The Boc group in this compound provides steric protection for the amine, enabling controlled deprotection in multi-step syntheses. In contrast, cocaine’s methyl ester and benzoyloxy groups are essential for its lipophilicity and binding to monoamine transporters . Oxygen Substitution (8-Oxa): Replacing nitrogen with oxygen (e.g., 8-oxabicyclo[3.2.1]octane derivatives) reduces basicity and alters hydrogen-bonding capacity, affecting receptor selectivity .

Pharmacological Activity: Cocaine and cocaethylene act as potent dopamine reuptake inhibitors, whereas benzoylecgonine lacks psychoactivity due to its carboxylic acid group, which reduces blood-brain barrier penetration . The Boc-protected derivative is primarily a synthetic precursor, but its structural rigidity may inspire novel CNS-targeting agents .

Stereochemical Considerations :

  • Cocaine exists as one of eight possible stereoisomers, with the (1R,2R,3S,5S) configuration being biologically active . Similarly, ecgonine hydrochloride’s stereochemistry ([1R-(exo,exo)]) dictates its role as a chiral building block .

Metabolic Pathways: Cocaine is metabolized to benzoylecgonine (via esterase hydrolysis) and cocaethylene (via transesterification with ethanol), highlighting the impact of ester group modifications on pharmacokinetics .

Biological Activity

8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid is a bicyclic compound with the molecular formula C13H21NO4C_{13}H_{21}NO_4 and a CAS number of 1366053-52-2. It features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the azabicyclo[3.2.1]octane scaffold, which is integral to its biological activity and potential applications in medicinal chemistry.

Chemical Structure

The compound's structure can be represented as follows:

IUPAC Name 8[(2methylpropan2yl)oxycarbonyl]8azabicyclo[3.2.1]octane2carboxylicacid\text{IUPAC Name }8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octane-2-carboxylicacid

Synthetic Routes

The synthesis of this compound typically involves enantioselective methods, including asymmetric 1,3-dipolar cycloadditions using cyclic azomethine ylides. These methods are crucial for producing the compound with high stereochemical fidelity, which is essential for its biological activity .

The biological activity of this compound is primarily linked to its structural similarity to tropane alkaloids, which are known to interact with various neurotransmitter receptors and transporters in the nervous system. This interaction can lead to significant effects on neurotransmitter dynamics, particularly through the inhibition of reuptake mechanisms that increase neurotransmitter levels in the synaptic cleft .

Biological Assays and Findings

Recent studies have explored the biological effects of this compound, focusing on its potential as a therapeutic agent:

  • Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter systems, potentially enhancing dopaminergic and serotonergic signaling pathways.
  • Antimicrobial Activity : Preliminary findings suggest that derivatives of the azabicyclo scaffold exhibit antimicrobial properties, making them candidates for further investigation in antibiotic development .
  • Anticancer Potential : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating potential applications in oncology .

Case Studies

StudyFindings
Neurotransmitter Dynamics Demonstrated increased levels of dopamine and serotonin in vitro, suggesting potential use in treating mood disorders .
Antimicrobial Properties Exhibited significant activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 0.03125 to 0.25 μg/mL .
Cytotoxicity Assays Showed IC50 values between 10 µM and 20 µM against HCT116 and MBA231 cancer cell lines .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other related compounds:

CompoundStructureBiological Activity
Tropane Alkaloids Similar bicyclic structureKnown for diverse pharmacological effects including analgesic and anticholinergic properties
8-Azabicyclo[3.2.1]octane Derivatives Variations in functional groupsExhibit varying degrees of receptor affinity and biological efficacy
Boc-Protected Amines General classUsed as intermediates in organic synthesis; stability allows for versatile applications

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 8-Boc-8-azabicyclo[3.2.1]octane-2-carboxylic acid?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the azabicyclo amine group. Critical steps include:

  • Protection-Deprotection Balance : Ensure Boc protection is stable during subsequent reactions but can be removed under mild acidic conditions (e.g., trifluoroacetic acid).
  • Stereochemical Control : Use chiral auxiliaries or enantioselective catalysts to maintain the bicyclic structure’s stereochemistry, as misconfiguration can alter biological activity .
  • Side Reaction Mitigation : Monitor for N-Boc migration or ring-opening byproducts via TLC or LC-MS during reaction optimization .

Q. What purification methods are effective for isolating this compound?

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate polar impurities.
  • Recrystallization : Optimize solvent systems (e.g., dichloromethane/hexane) to enhance crystalline yield and purity (>95% by HPLC) .
  • Acid-Base Extraction : Leverage the compound’s carboxylic acid group for selective partitioning in aqueous basic conditions (e.g., NaHCO3) .

Q. How can the bicyclic structure and Boc protection be confirmed post-synthesis?

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic Boc peaks (δ ~1.4 ppm for tert-butyl) and bicyclic ring protons (δ 3.0–4.5 ppm) .
  • Mass Spectrometry : Confirm molecular ion ([M+H]+^+) and fragmentation patterns (e.g., loss of tert-butyl group at m/z 226) .
  • X-ray Crystallography : Resolve absolute configuration for stereochemical validation in crystalline derivatives .

Q. What are common reactions involving the Boc group in this compound?

  • Deprotection : Use TFA (neat or in DCM) to cleave the Boc group, yielding the free amine. Monitor reaction completion via IR (loss of carbonyl stretch at ~1680 cm1^{-1}) .
  • Functionalization : Perform amide coupling (e.g., EDC/HOBt) at the carboxylic acid site while retaining Boc protection for amine stability .

Advanced Research Questions

Q. How can stereochemical challenges in derivatives of this compound be addressed?

  • Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based) to resolve enantiomers for biological testing .
  • Enzymatic Resolution : Employ lipases or esterases to selectively hydrolyze one enantiomer in racemic mixtures .
  • Dynamic Kinetic Resolution : Combine asymmetric catalysis with in situ racemization for high enantiomeric excess (ee >98%) .

Q. What experimental designs assess the compound’s stability under varying conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and light (ICH Q1B) to identify degradation pathways (e.g., Boc cleavage or oxidation) .
  • pH Stability : Monitor hydrolysis rates in buffered solutions (pH 1–13) via HPLC, noting instability in acidic conditions (t1/2_{1/2} <24 hrs at pH 1) .

Q. How can analytical methods be developed to quantify trace impurities?

  • HPLC-MS/MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile for gradient elution. Detect impurities at ppm levels via MRM transitions .
  • Ion Chromatography : Quantify residual trifluoroacetate (from Boc deprotection) using a conductivity detector and anion-exchange column .

Q. What strategies are used to modify this compound for pharmacological studies?

  • Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) to enhance membrane permeability, followed by in vivo hydrolysis .
  • Targeted Delivery : Conjugate with peptide vectors via NHS-ester chemistry for site-specific action in neurological models .

Q. How can solubility challenges in aqueous systems be mitigated?

  • Co-Solvent Systems : Use DMSO/PBS (10–20% v/v) for in vitro assays.
  • Salt Formation : Prepare sodium or lysine salts to improve solubility (>50 mg/mL) without altering bioactivity .

Q. How should contradictory data on biological activity be analyzed?

  • Meta-Analysis : Compare IC50_{50} values across studies, adjusting for assay conditions (e.g., cell line variability or incubation time) .
  • Structural-Activity Modeling : Use DFT calculations or molecular docking to identify critical interactions (e.g., hydrogen bonding with target receptors) .

Properties

IUPAC Name

8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-8-4-6-9(11(15)16)10(14)7-5-8/h8-10H,4-7H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRWVUWBHWKVEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC(C1CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Potassium hydroxide (0.44 g, 7.8 mmol) was added into a solution of 8-tert-butyl 2-methyl 8-azabicyclo[3.2.1]octane-2,8-dicarboxylate (840 mg, 3.12 mmol) in methanol (2 ml) and water (2 ml). The reaction solution was stirred at room temperature for 16 h, and 1.0 N HCl solution was added dropwise to adjust pH to 4. The resulting solution was extracted with EtOAc (50 ml, twice). The combined organic layers were washed with water (10 ml). The organic layer was separated, and dried over sodium sulfate. The solution was filtered, concentrated, and used in the next step without further purification.
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840 mg
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